molecular formula C14H10N2O4 B1660739 Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro- CAS No. 82673-96-9

Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro-

Cat. No. B1660739
CAS RN: 82673-96-9
M. Wt: 270.24 g/mol
InChI Key: AGCPOYBCAIEKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro- is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82673-96-9

Product Name

Benzonitrile, 2-(3-methoxyphenoxy)-5-nitro-

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4/c1-19-12-3-2-4-13(8-12)20-14-6-5-11(16(17)18)7-10(14)9-15/h2-8H,1H3

InChI Key

AGCPOYBCAIEKMA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Other CAS RN

82673-96-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml single-neck flask equipped with a magnetic stirrer and a reflux condenser fitted with a nitrogen bubbler were placed 9.13 g (0.050 moles) of 2-chloro-5-nitrobenzonitrile, 6.39 g (0.0515 moles) of 3-methoxyphenol, 7.10 g (0.0515 moles) of anhydrous potassium carbonate (K2CO3) and 75 ml of acetonitrile. The mixture was heated to reflux and held there for 3 hrs. The reaction mixture was cooled to room temperature and diluted with 150 ml of water. The product separated as a solid. The solid was filtered off, washed thoroughly with water, and air-dried. The air-dried solid was recrystallized from approximately 200 ml of absolute ethanol to give 7.15 g (53% yield) of purified 2-(3-methoxyphenoxy)-5-nitrobenzonitrile, mp 102°-103.5° C.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.